Acetoevernone
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Overview
Description
Acetoevernone, also known as acetophenone, is an organic compound with the formula C₆H₅C(O)CH₃. It is the simplest aromatic ketone and appears as a colorless, viscous liquid. This compound is widely used as a precursor to various resins and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetoevernone can be synthesized through several methods. One common method is the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of aluminum chloride . The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{COCH}_3 + \text{HCl} ]
Another method involves the oxidation of ethylbenzene using molecular oxygen in the presence of a catalyst containing cobalt, manganese, and bromine .
Industrial Production Methods
Industrially, this compound is produced as a byproduct of the cumene process, which is primarily used for the synthesis of phenol and acetone . In this process, isopropylbenzene hydroperoxide undergoes a rearrangement to form this compound and methanol.
Chemical Reactions Analysis
Types of Reactions
Acetoevernone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to benzoic acid using strong oxidizing agents.
Reduction: It can be reduced to 1-phenylethanol using reducing agents like sodium borohydride.
Substitution: This compound can undergo α-bromination in the presence of bromine and a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Benzoic acid.
Reduction: 1-Phenylethanol.
Substitution: α-Bromoacetophenone.
Scientific Research Applications
Acetoevernone is used in various scientific research applications:
Mechanism of Action
The mechanism of action of acetoevernone involves its interaction with specific molecular targets. For instance, it can increase the photosensitizing activities of certain compounds like porfimer sodium . Additionally, this compound can alter the permeability of cell membranes, affecting the growth of microorganisms .
Comparison with Similar Compounds
Similar Compounds
1-Phenylethanol: A reduction product of acetoevernone.
Benzaldehyde: An oxidation product of toluene, similar in structure to this compound.
Benzyl alcohol: Another aromatic compound with similar applications.
Uniqueness
This compound is unique due to its versatility in various chemical reactions and its wide range of applications in different fields. Its ability to act as a precursor for numerous compounds makes it a valuable compound in both research and industry .
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(2-hydroxy-4-methoxy-6-methylphenyl)ethanone |
InChI |
InChI=1S/C10H12O3/c1-6-4-8(13-3)5-9(12)10(6)7(2)11/h4-5,12H,1-3H3 |
InChI Key |
WJBBJTQRZGMBEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)O)OC |
Origin of Product |
United States |
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